2,6-Diamino-4-fluorobenzoic acid
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Overview
Description
2,6-Diamino-4-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, where two amino groups are substituted at the 2nd and 6th positions, and a fluorine atom is substituted at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method involves the preparation of 2-amino-4-fluorobenzoic acid from 4-fluorobenzyl alcohol, which is then further reacted to introduce the second amino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Condensation Reactions: The amino groups can react with acyl chlorides to form amides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include fluoride salts for fluorination, acyl chlorides for amide formation, and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, condensation with acyl chlorides can yield amides, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
2,6-Diamino-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluorobenzoic acid
- 2,6-Dimethylbenzoic acid
- 4-Fluorobenzoic acid
Uniqueness
2,6-Diamino-4-fluorobenzoic acid is unique due to the presence of both amino and fluorine substituents on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications .
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2,6-diamino-4-fluorobenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,9-10H2,(H,11,12) |
InChI Key |
HLSUBPBKSRDFAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)N)F |
Origin of Product |
United States |
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